Satavaptan Satavaptan Satavaptan is a vasopressin V2 receptor antagonist that has been shown to improve hyponatremia in patients with cirrhosis, congestive heart failure, and syndrome of inappropriate antidiuresis. It has a role as a vasopressin receptor antagonist and an aquaretic. It is a member of morpholines, an aromatic ether, a member of benzamides, a secondary carboxamide, a monomethoxybenzene, a sulfonamide and an oxaspiro compound.
SR 121463 is a nonpeptide aquaretic compound with potent selective antagonism of the vasopressin V2 (V1b) receptor subtype. It is a candidate for control of hyponatremia and in the treatment of syndrome of inappropriate secretion of anti-diuretic hormone (SIADH).
Satavaptan is under investigation in clinical trial NCT00359437 (Satavaptan in the Prevention of Ascites Recurrence in Patients With Ascites Due to Cirrhosis of the Liver).
Brand Name: Vulcanchem
CAS No.: 185913-78-4
VCID: VC0004126
InChI: InChI=1S/C33H45N3O8S/c1-6-43-25-8-9-27-26(22-25)33(13-11-24(12-14-33)44-20-17-35-15-18-42-19-16-35)31(38)36(27)45(39,40)29-10-7-23(21-28(29)41-5)30(37)34-32(2,3)4/h7-10,21-22,24H,6,11-20H2,1-5H3,(H,34,37)
SMILES: CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC
Molecular Formula: C33H45N3O8S
Molecular Weight: 643.8 g/mol

Satavaptan

CAS No.: 185913-78-4

Cat. No.: VC0004126

Molecular Formula: C33H45N3O8S

Molecular Weight: 643.8 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Satavaptan - 185913-78-4

Specification

CAS No. 185913-78-4
Molecular Formula C33H45N3O8S
Molecular Weight 643.8 g/mol
IUPAC Name N-tert-butyl-4-[5'-ethoxy-4-(2-morpholin-4-ylethoxy)-2'-oxospiro[cyclohexane-1,3'-indole]-1'-yl]sulfonyl-3-methoxybenzamide
Standard InChI InChI=1S/C33H45N3O8S/c1-6-43-25-8-9-27-26(22-25)33(13-11-24(12-14-33)44-20-17-35-15-18-42-19-16-35)31(38)36(27)45(39,40)29-10-7-23(21-28(29)41-5)30(37)34-32(2,3)4/h7-10,21-22,24H,6,11-20H2,1-5H3,(H,34,37)
Standard InChI Key QKXJWFOKVQWEDZ-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC
Canonical SMILES CCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC
Appearance Solid powder

Introduction

Pharmacological Profile of Satavaptan

Chemical Structure and Receptor Affinity

Satavaptan is a nonpeptide compound with the chemical name 1-[4-(N-tert-butylcarbamoyl)-2-methoxybenzene sulfonyl]-5-ethoxy-3-spiro-[4-(2-morpholinoethoxy)cyclohexane]indol-2-one . Its design enables high selectivity for vasopressin V2 receptors, demonstrated by binding affinity studies:

  • V2 receptor inhibition: Ki = 0.64–4.1 nM (human, rat, bovine)

  • Receptor specificity: >100-fold selectivity over V1A, V1B, and oxytocin receptors

This specificity minimizes off-target effects, distinguishing it from non-selective vasopressin antagonists.

Mechanism of Action

Satavaptan antagonizes vasopressin-mediated water reabsorption through precise molecular interactions:

  • V2 receptor blockade: Prevents vasopressin-induced cAMP production in renal collecting duct cells .

  • Aquaporin-2 regulation: Reduces apical membrane expression of AQP2 water channels, impairing water permeability .

  • Hormonal feedback: Acute administration increases plasma vasopressin (+1 pg/ml per 1% plasma osmolality change) and aldosterone levels as compensatory responses .

Table 1: Aquaretic Effects in Animal Models

SpeciesDose (mg/kg)Urine Flow Rate IncreaseUrine Osmolality DecreaseDuration
Rat (IV)0.003–0.32.5–4.8 mL/h800–1200 mOsm/kg6–24 h
Rat (Oral)0.03–101.8–3.2 mL/h600–950 mOsm/kg6–12 h
Dog (Oral)1–53.1–5.4 mL/h700–1100 mOsm/kg8–18 h

Data derived from Serradeil-Le Gal et al. (2002) and Pouzet et al. (2004) studies

Clinical Applications in Cirrhosis and Ascites

Hyponatremia Correction

A randomized trial (N=46) demonstrated satavaptan's efficacy in cirrhosis-associated hyponatremia :

  • 25 mg/day group: Serum [Na+] increased from 128 ± 4 to 136 ± 3 mmol/L (p = 0.011)

  • 50 mg/day group: Normalization to 140 ± 6 mmol/L (p < 0.0001)

  • Response rates: 79–83% vs. 13% placebo (≥5 mmol/L increase or normalization)

Notably, 21% of high-dose recipients developed hypernatremia (Na+ >145 mmol/L), necessitating careful monitoring .

Ascites Management

Three phase III trials (N=1,200) yielded mixed results :

Study 1 (Uncomplicated Ascites, N=463):

  • Primary endpoint (ascites worsening): HR 0.89 (95% CI 0.72–1.10; p=NS)

  • Secondary outcomes:

    • Delayed paracentesis need: 22 vs. 34 days (placebo)

    • Weight reduction: −2.28 kg vs. −0.36 kg (p=0.036)

Study 2 (Refractory Ascites, N=497):

  • Mortality hazard ratio: 1.47 (95% CI 1.01–2.15)

  • Hypernatremia incidence: 18% vs. 3% placebo

Study 3 (Prevention of Recurrence, N=240):

  • Paracentesis frequency: 1.2 vs. 1.5/patient (placebo; p=0.07)

  • Serum Na+ improvement: +5.1 vs. +1.3 mmol/L (p<0.01)

Emerging Therapeutic Applications

Polycystic Kidney Disease

Preclinical models show:

  • Cyst volume reduction: 38–42% vs. controls (p<0.01)

  • Renal function preservation: 25% higher GFR at 12 weeks

Renal Cell Carcinoma

In vitro studies demonstrate:

  • Tumor growth inhibition: 45–60% at 10 μM concentrations

  • VEGF suppression: 2.3-fold decrease vs. baseline

Pharmacokinetic Properties

ParameterValueNotes
Bioavailability60–75%Dose-proportional (5–50 mg)
Tmax3 hUnaffected by food
Half-life14–17 hAllows once-daily dosing
Protein binding94.5–96%Primarily albumin
ExcretionFeces (78%), urine (22%)CYP3A4-mediated metabolism

Satavaptan's V2 receptor specificity offers distinct advantages in hyponatremia management, though ascites trial results underscore the need for patient stratification. Ongoing research should:

  • Clarify mortality risks in refractory ascites subgroups

  • Explore combination therapies with aldosterone antagonists

  • Investigate long-term renal outcomes in polycystic kidney disease

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator